molecular formula C27H22F2N4O2 B2861745 N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 950318-11-3

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2861745
CAS No.: 950318-11-3
M. Wt: 472.496
InChI Key: BUINSPSVNMSVFX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorobenzyl and dimethylphenyl groups. Common reagents and conditions include:

    Starting Materials: Appropriate substituted anilines, benzyl halides, and acetic acid derivatives.

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethylformamide.

    Reaction Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield quinoline oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins involved in biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide: Unique due to its specific substitution pattern and functional groups.

    Other Pyrazoloquinolines: Compounds with similar core structures but different substituents, such as N-(3,4-dimethylphenyl)-2-(5-bromo-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O2/c1-16-3-9-21(11-17(16)2)30-25(34)15-33-27(35)23-14-32(13-18-4-6-19(28)7-5-18)24-10-8-20(29)12-22(24)26(23)31-33/h3-12,14H,13,15H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUINSPSVNMSVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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